7-(((2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate
Overview
Description
7-(((2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate is a useful research compound. Its molecular formula is C27H32O15 and its molecular weight is 596.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of C15 Polyketide Spiroketals :
- Spiroketals derived from a similar structure demonstrated cytotoxicity towards marine P388 lymphocytic leukemia and human cancer cell lines, suggesting potential anti-cancer applications (Meilert, Pettit, Vogel, 2004).
Formation of Tetrahydropyran Derivatives :
- Research on similar tetrahydropyran derivatives indicates applications in chemical synthesis, particularly in forming complex organic compounds (Bennett, Murphy, 2020).
Enantiospecific Synthesis :
- Studies on enantiospecific synthesis of related compounds highlight their importance in the production of chiral substances, which are crucial in pharmaceutical applications (Deschenaux, Kallimopoulos, Stoeckli-Evans, Jacot‐Guillarmod, 1989).
C-Linked Disaccharide Mimetics :
- Research on C-linked disaccharide analogues derived from similar compounds suggests potential applications in binding to specific proteins, which may have implications in medicinal chemistry (Harding, Hodgson, Majid, McDowall, Nelson, 2003).
Anti-Inflammatory Activity :
- Studies on compounds with similar structures found in cumin seeds revealed significant anti-inflammatory effects, suggesting potential therapeutic applications (Kang, Yuan, Huang, Liu, Huang, Huang, Gao, Liu, Xu, Yang, 2019).
Antibacterial Activity of Triazolyl Pyranochromen Derivatives :
- Several novel triazolyl pyranochromen derivatives, structurally related to the compound , exhibited moderate antibacterial activity against various bacterial strains (Kumar, Prasad, Kumar, Gautam, Sharma, 2016).
Synthesis of Statin Precursors :
- Research on the synthesis of similar compounds has applications in creating precursors for statins, important in cholesterol management (Časar, Košmrlj, 2009).
New Coumarins with Potential Cosmetic Applications :
- Isolation of new coumarins from Prangos pabularia roots, related to the queried compound, suggests potential use in treating hyperpigmentation and as skin-whitening agents in cosmetics (Atolikshoeva, Li, Zhao, Numonov, Aisa, 2022).
Properties
IUPAC Name |
7-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14.H2O/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11;/h2-8,10,18,20-30,32-36H,9H2,1H3;1H2/t10-,18-,20-,21-,22+,23+,24+,25-,26-,27-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUZGDOARWOUCS-YYQLVOQSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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